molecular formula C22H28N6O3 B13387863 Desethylcarbodenafil

Desethylcarbodenafil

Cat. No.: B13387863
M. Wt: 424.5 g/mol
InChI Key: MDNUMRVVLPWAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethylcarbodenafil is a synthetic analogue of sildenafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. This compound has been identified as an adulterant in various herbal supplements marketed for sexual enhancement . It is not approved for medical use and has been associated with adverse health effects .

Preparation Methods

The synthesis of desethylcarbodenafil involves several steps, including the formation of the pyrazolo[4,3-d]pyrimidin-7-one core structure. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and identification .

Chemical Reactions Analysis

Desethylcarbodenafil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxy metabolites.

    Reduction: Reduction reactions can modify the nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced derivatives of this compound .

Scientific Research Applications

Desethylcarbodenafil has been primarily studied for its pharmacological effects as a PDE-5 inhibitor. Its applications in scientific research include:

Comparison with Similar Compounds

Desethylcarbodenafil is structurally similar to other PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. it is unique in its specific chemical modifications, which include the presence of an ethoxy group and a piperazine moiety . These modifications can affect its pharmacokinetic and pharmacodynamic properties.

Similar Compounds

This compound’s uniqueness lies in its specific structural modifications, which have been designed to enhance its potency and selectivity as a PDE-5 inhibitor .

Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H28N6O3/c1-4-6-16-18-19(27(3)26-16)21(29)25-20(24-18)15-13-14(7-8-17(15)31-5-2)22(30)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,29)

InChI Key

MDNUMRVVLPWAFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCNCC4)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.